molecular formula C11H13NO2 B13545629 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid

2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B13545629
M. Wt: 191.23 g/mol
InChI Key: YBECVMKYYRWNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that features both an amino group and a carboxylic acid group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of indene with formaldehyde and ammonia, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of nitriles, which are reduced to primary amines and then further functionalized to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. For example, the use of palladium-catalyzed reactions can facilitate the formation of the desired product with high selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular pathways, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • 2-(aminomethyl)benzoic acid
  • 2-(aminomethyl)cyclohexane carboxylic acid
  • 2-(aminomethyl)phenylacetic acid

Comparison: Compared to these similar compounds, 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its indene backbone, which provides distinct steric and electronic properties. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(aminomethyl)-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7,12H2,(H,13,14)

InChI Key

YBECVMKYYRWNKD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC1(CN)C(=O)O

Origin of Product

United States

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